(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate
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Overview
Description
(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate is a chemical compound with the molecular formula C5H14NO3P It is characterized by the presence of an amino group, a phosphonic acid group, and a highly branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane and the careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate include:
- (1-Amino-2-methylpropyl)phosphonic acid
- (1-Amino-2,2-dimethylpropyl)phosphonic acid
- (1-Amino-2,2-dimethylpropyl)phosphonic acid anhydrous
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the highly branched alkyl chain and the presence of both amino and phosphonic acid groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
(1-Amino-2,2-dimethylpropyl)phosphonic acid hydrate, with the molecular formula C5H14NO3P, is a phosphonic acid derivative that exhibits significant biological activity. This compound is characterized by its amino and phosphonic acid groups, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound's amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity and function.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites.
- Receptor Modulation: It can modulate receptor activity, acting as either an agonist or antagonist depending on the context of its use.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.
Study | Methodology | Findings |
---|---|---|
DPPH Free Radical Scavenging Assay | Demonstrated significant scavenging activity, indicating potential protective effects against oxidative damage. |
Enzyme Interaction Studies
The compound has been studied for its interactions with key enzymes involved in metabolic pathways.
Case Studies
- Inhibition of Dihydropteroate Synthase : A study demonstrated that this compound effectively inhibits dihydropteroate synthase in both Staphylococcus aureus and Plasmodium falciparum. This inhibition disrupts folate biosynthesis, making it a potential candidate for antimicrobial development .
- Antioxidant Efficacy : In a comparative study assessing various compounds' antioxidant capabilities, this compound showed a lower IC50 value than standard antioxidants like ascorbic acid, suggesting superior efficacy in scavenging free radicals .
Research Applications
The compound's unique structural features make it valuable in various scientific fields:
- Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent for diseases linked to oxidative stress and enzyme dysregulation.
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
Properties
IUPAC Name |
(1-amino-2,2-dimethylpropyl)phosphonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.H2O/c1-5(2,3)4(6)10(7,8)9;/h4H,6H2,1-3H3,(H2,7,8,9);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMGFLMZZHALMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(N)P(=O)(O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16NO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693834 |
Source
|
Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125078-15-1 |
Source
|
Record name | (1-Amino-2,2-dimethylpropyl)phosphonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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